molecular formula C8H5BrO4 B094324 3-bromophthalic Acid CAS No. 116-69-8

3-bromophthalic Acid

Cat. No.: B094324
CAS No.: 116-69-8
M. Wt: 245.03 g/mol
InChI Key: OIGFNQRFPUUACU-UHFFFAOYSA-N
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Description

3-Bromophthalic acid, with the chemical formula C8H5BrO4, is a brominated derivative of phthalic acid. It is a white crystalline solid known for its applications in various chemical processes. The compound is characterized by the presence of bromine and carboxylic acid functional groups .

Scientific Research Applications

3-Bromophthalic acid has a wide range of applications in scientific research:

Safety and Hazards

3-Bromophthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophthalic acid can be synthesized through several methods. One common approach involves the bromination of phthalic anhydride. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial process is designed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-bromophthalic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid groups play crucial roles in its reactivity. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its ability to undergo substitution and oxidation reactions allows it to modify other molecules, leading to diverse biological effects .

Comparison with Similar Compounds

    3-Chlorophthalic Acid: Similar in structure but contains a chlorine atom instead of bromine.

    3-Iodophthalic Acid: Contains an iodine atom, leading to different reactivity and applications.

    Phthalic Acid: The parent compound without any halogen substitution.

Uniqueness: 3-Bromophthalic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom enhances the compound’s reactivity, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3-bromophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGFNQRFPUUACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461661
Record name 3-bromophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-69-8
Record name 3-Bromophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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